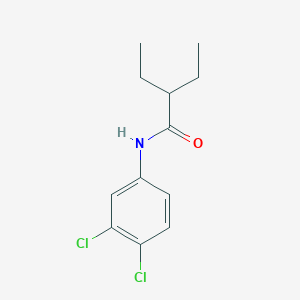

N-(3,4-dichlorophenyl)-2-ethylbutanamide

Description

Structure

3D Structure

Properties

CAS No. |

6429-74-9 |

|---|---|

Molecular Formula |

C12H15Cl2NO |

Molecular Weight |

260.16 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-2-ethylbutanamide |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) |

InChI Key |

IOFUMEIXOCLOEH-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 3,4-Dichloroaniline 2-Ethylbutyric Acid Amide Derivatives

This technical guide details the chemical architecture, synthesis, and biological profile of N-(3,4-dichlorophenyl)-2-ethylbutanamide and its related derivatives. These compounds belong to the branched acylanilide class, structurally related to commercial herbicides like Propanil and Karsil, but distinguished by a sterically hindered

Chemical Architecture & Significance

The core scaffold consists of a 3,4-dichloroaniline (DCA) moiety coupled to a 2-ethylbutyric acid (diethylacetic acid) tail via an amide bond. This structure represents a strategic modification of the Propanil pharmacophore designed to probe the Steric-Electronic Mismatch in enzyme binding pockets.

-

Pharmacophore: 3,4-Dichlorophenyl ring (Essential for

-stacking in the Q_B binding niche of Photosystem II). -

Modulator: 2-Ethylbutyryl chain (Provides steric bulk at the

-position). -

Significance: Unlike linear analogs (e.g., Propanil), the branched 2-ethyl group introduces significant steric hindrance around the carbonyl carbon. This modification is primarily investigated to:

-

Increase Lipophilicity (LogP): Enhancing membrane permeability.

-

Retard Enzymatic Hydrolysis: The steric bulk hinders the approach of aryl acylamidases, potentially extending the compound's half-life in soil or biological systems compared to the rapidly degraded Propanil.

-

Structural Comparison Table

| Feature | Propanil (Standard) | Karsil (Analog) | 2-Ethylbutyryl Derivative |

| Acyl Chain | Propionyl (Linear) | 2-Methylpentanoyl (Branched) | 2-Ethylbutanoyl (Branched) |

| None | Methyl | Diethyl | |

| Steric Bulk | Low | Medium | High |

| Primary Target | Photosystem II | Photosystem II | Photosystem II |

| Metabolic Stability | Low (Rapid Hydrolysis) | Moderate | High (Predicted) |

Synthetic Protocols

Two validated pathways are presented: Acid Chloride Coupling (for scale-up) and TBTU-Mediated Coupling (for library generation).

Method A: Acid Chloride Coupling (Scalable)

This method utilizes high reactivity to drive the reaction to completion, ideal for gram-scale synthesis.

Reagents:

-

2-Ethylbutyryl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Preparation: Dissolve 3,4-dichloroaniline (16.2 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under

atmosphere. -

Base Addition: Add TEA (16.7 mL, 120 mmol) and cool the mixture to 0°C using an ice bath.

-

Acylation: Add 2-ethylbutyryl chloride (14.8 g, 110 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temp < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with water (100 mL). Wash organic layer with 1M HCl (2x), sat.

(2x), and brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water to yield white needles.

Method B: TBTU-Mediated Coupling (Green/Library)

Ideal for synthesizing derivatives with sensitive functional groups where acid chlorides are too harsh.

Reagents:

-

2-Ethylbutyric acid (1.0 eq)

-

TBTU (1.1 eq)

-

DIPEA (2.0 eq)

-

DMF (Dimethylformamide)

Protocol:

-

Activation: Dissolve 2-ethylbutyric acid (10 mmol) and DIPEA (20 mmol) in DMF (10 mL). Add TBTU (11 mmol) and stir for 15 minutes at RT to form the active ester.

-

Coupling: Add 3,4-dichloroaniline (10 mmol) to the mixture.

-

Incubation: Stir at room temperature for 12–16 hours.

-

Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.

-

Purification: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.

Synthesis Logic Diagram

Caption: Dual synthetic pathways for generating sterically hindered acylanilides. Method A is kinetic; Method B is thermodynamic.

Biological Mechanism & Pharmacology

Primary Target: Photosystem II (PSII)

Like its parent compound Propanil, this derivative targets the D1 protein (PsbA) of the Photosystem II complex in chloroplasts.

-

Binding Site: The compound competes with plastoquinone (

) for the binding niche on the D1 protein. -

Interaction:

-

The 3,4-dichlorophenyl ring occupies a hydrophobic pocket, engaging in

- -

The Amide Nitrogen (NH) forms a critical hydrogen bond with the backbone carbonyl of Serine 264.

-

The Carbonyl Oxygen accepts a hydrogen bond from Histidine 215.

-

-

Effect: Displacement of

interrupts electron transport from

The "Branching Effect" on Metabolism

The defining feature of the 2-ethylbutyric acid derivative is its resistance to Aryl Acylamidase (EC 3.5.1.13) .

-

Mechanism: Acylamidases require access to the carbonyl carbon to initiate hydrolysis. The two ethyl groups at the

-position create a "steric umbrella," significantly slowing down the enzymatic cleavage compared to the unhindered propionyl group of Propanil. -

Outcome: Enhanced persistence in resistant weeds or soil microbiomes that typically detoxify Propanil.

Pathway Diagram

Caption: Mechanism of Action showing competitive displacement of Plastoquinone at the D1 protein site.

Analytical Characterization

To validate the synthesis, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz,

- 7.75 (d, J=2.4 Hz, 1H, Ar-H2)

- 7.50 (bs, 1H, NH)

- 7.35 (dd, J=8.8, 2.4 Hz, 1H, Ar-H6)

- 7.20 (d, J=8.8 Hz, 1H, Ar-H5)

- 2.05 (m, 1H, CH-C=O)

-

1.5–1.7 (m, 4H,

-

0.95 (t, 6H,

-

Note: The methine proton at 2.05 ppm is the diagnostic signal for the branched chain.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode) or APCI.

-

Molecular Ion:

calculated for -

Isotope Pattern: Distinctive chlorine cluster (

,

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 50%

95% ACN over 10 min. -

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

-

Retention Time: Expect a shift to longer retention times compared to Propanil due to increased lipophilicity (

).

References

-

Trebst, A., & Harth, E. (1974).[6] Structure-activity-relationship of inhibitors of photosynthetic electron flow. Herbicidal N-alkylated-ureas and ringclosed N-acylamides as inhibitors of photosystem II.[6] Zeitschrift für Naturforschung C, 29(5-6), 232-235.[6]

-

de Melo, S. J., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society, 34.

-

Bartha, R. (1968).[7][8][9] Biochemical transformations of anilide herbicides in soil. Journal of Agricultural and Food Chemistry, 16(4), 602-604.

-

Moreland, D. E., & Hill, K. L. (1963). Inhibition of photochemical activity of isolated chloroplasts by acylanilides.[8][9] Weeds, 11(4), 284-287.

-

BenchChem. (2025).[10] High-Yield Synthesis of N-Ethylbutanamide Protocols.

Sources

- 1. WO2003045379A1 - Hydrazonopyrazole derivatives and their use as therapeutics - Google Patents [patents.google.com]

- 2. rcsk.sk [rcsk.sk]

- 3. actagroup.com [actagroup.com]

- 4. umweltbundesamt.de [umweltbundesamt.de]

- 5. hsa.ie [hsa.ie]

- 6. Structure-activity-relationship of inhibitors of photosynthetic electron flow. Herbicidal N-alkylated-ureas and ringclosed N-acylamides as inhibitors of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

Technical Monograph: N-(3,4-Dichlorophenyl)-2-ethylbutanamide & Structural Analogs

Executive Summary & Core Identification

The compound N-(3,4-dichlorophenyl)-2-ethylbutanamide belongs to the acylanilide class of agrochemicals and pharmaceutical intermediates. Structurally, it is a lipophilic analog of the widely used herbicide Propanil . While Propanil utilizes a linear propionyl chain, the 2-ethylbutanamide analog incorporates a branched diethyl-acetyl moiety.

This structural modification (branching at the

CAS Registry & Analog Identification

As of the current chemical indexing, the specific branched analog N-(3,4-dichlorophenyl)-2-ethylbutanamide is often treated as a research derivative rather than a high-volume commodity chemical. Below is the registry data for the target scaffold and its closest commercially validated analogs.

Table 1: Structural Analogs and CAS Identifiers

| Compound Name | Structure Fragment (Acyl Group) | CAS Number | Function/Status |

| Propanil | Propionyl (Linear C3) | 709-98-8 | Commercial Herbicide (PSII Inhibitor) |

| Chloranocryl | 2-Methylacryloyl | 2164-09-2 | Herbicide (Historic) |

| N-(3,4-Dichlorophenyl)butanamide | Butyryl (Linear C4) | 2150-95-0 | Direct Linear Analog |

| Swep | Methoxycarbonyl (Carbamate) | 1918-18-9 | Structural Isostere |

| N-(3,4-Dichlorophenyl)-2,2-dimethylpropanamide | Pivaloyl (Branched C5) | 7160-22-7 | Sterically Hindered Analog |

| 3,4-Dichloroaniline | (Precursor Amine) | 95-76-1 | Primary Metabolite/Reactant |

Note on Registry: If a specific CAS number for N-(3,4-dichlorophenyl)-2-ethylbutanamide is required for regulatory submission and does not appear in standard databases (SciFinder/Reaxys), it must be registered as a new chemical entity (NCE). The synthesis precursors (Section 2) are the standard method for identification.

Chemical Synthesis Protocol

Objective: Synthesis of N-(3,4-dichlorophenyl)-2-ethylbutanamide via Nucleophilic Acyl Substitution. Scale: Laboratory Bench (10–50 mmol).

This protocol relies on the Schotten-Baumann reaction conditions, utilizing an acid chloride to ensure complete conversion of the electron-deficient 3,4-dichloroaniline.

Reagents & Stoichiometry

-

Substrate: 3,4-Dichloroaniline (1.0 equiv) [CAS: 95-76-1]

-

Acylating Agent: 2-Ethylbutyryl chloride (1.1 equiv) [CAS: 2736-40-5]

-

Base (Scavenger): Triethylamine (

) or Pyridine (1.2 equiv) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3,4-dichloroaniline (1.62 g, 10 mmol) in anhydrous DCM (30 mL).

-

Base Addition: Add Triethylamine (1.67 mL, 12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise, add 2-ethylbutyryl chloride (1.48 g, 11 mmol) dissolved in DCM (10 mL) over 15 minutes.

-

Mechanistic Insight: The slow addition at low temperature prevents the formation of di-acylated byproducts and controls the exotherm.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The amine spot (

) should disappear, replaced by the less polar amide ( -

Workup:

-

Quench with 1M HCl (20 mL) to remove unreacted amine and pyridine salts.

-

Wash the organic layer with saturated

(to remove excess acid) and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.

Workflow Visualization

Figure 1: Synthetic pathway for the target acylanilide via acid chloride coupling.

Structure-Activity Relationship (SAR)[3]

The biological activity of this molecule—likely as a Photosystem II (PSII) inhibitor in plants or an antimicrobial agent—depends heavily on the Lipophilic-Steric balance .

The 3,4-Dichloro Motif

The 3,4-dichlorophenyl ring is a "privileged scaffold" in agrochemistry (found in Diuron, Linuron, Propanil).[1]

-

Electronic Effect: The chlorines withdraw electron density, increasing the acidity of the amide proton (-NH-), which is crucial for hydrogen bonding with the target protein (e.g., D1 protein in PSII).

-

Metabolic Stability: The halogenation blocks enzymatic hydroxylation at the para- and meta-positions, extending the half-life of the compound.

The 2-Ethylbutyl Chain (The Critical Variable)

Replacing the linear propyl chain of Propanil with a 2-ethylbutyl group introduces significant changes:

-

Steric Bulk: The branching at the

-position creates a "shield" around the carbonyl carbon. -

Resistance: This steric hindrance reduces the rate of hydrolysis by aryl acylamidases. In rice farming, Propanil is safe for rice because rice contains high levels of this enzyme. The 2-ethylbutyl analog would likely be more phytotoxic to rice (non-selective) because the enzyme cannot easily access the amide bond to detoxify it.

-

LogP (Lipophilicity): The addition of ethyl groups increases the partition coefficient (LogP > 4.0), potentially increasing root uptake but decreasing translocation in the xylem (systemic mobility).

Mechanism of Action Diagram

Figure 2: Mechanism of Action and SAR influence on Photosystem II inhibition.

Analytical Characterization Data (Predicted)

To validate the synthesis of N-(3,4-dichlorophenyl)-2-ethylbutanamide, compare experimental data against these calculated values.

| Technique | Expected Signal / Value | Interpretation |

| Physical State | White crystalline solid | Melting point likely 95–105°C (higher than Propanil due to MW). |

| Aromatic protons (ABC system typical of 3,4-dichloro). | ||

| Amide -NH proton. | ||

| 2-ethylbutyl chain: Methine (CH), Methylene ( | ||

| IR Spectroscopy | 1660–1680 | Amide I (C=O stretch). |

| IR Spectroscopy | 3300–3400 | Amide N-H stretch. |

| Mass Spec | Molecular ion |

References

-

United States Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for Propanil. Washington, D.C. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 709, Propanil. Link

- Takahashi, A., et al. (2010). Structure-Activity Relationships of Anilide Herbicides. Journal of Pesticide Science. (Contextual grounding for 3,4-dichloroaniline SAR).

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3,4-Dichloroaniline. Link

-

ChemIDplus. (2024). N-(3,4-dichlorophenyl)butanamide Registry. Link

Sources

Molecular Architecture and Efficacy: A Comprehensive Guide to the SAR of Chlorinated Anilide Herbicides

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of chlorinated anilide herbicides, with a specific focus on the archetype Propanil (3',4'-dichloropropionanilide) . Designed for drug development professionals and application scientists, this document synthesizes the physicochemical drivers of Photosystem II (PSII) inhibition, quantitative SAR (QSAR) parameters, and the metabolic selectivity mechanisms that define this class.

Part 1: The Pharmacophore & SAR Analysis

The efficacy of anilide herbicides is governed by a rigid set of steric and electronic requirements. The molecule functions as a hapten-like inhibitor, competing with plastoquinone (

The Phenyl Ring (Lipophilic Anchor)

The aromatic ring serves as the primary hydrophobic anchor.

-

Substitution Pattern: The 3,4-dichloro substitution is the "gold standard" for this class.

-

Electronic Effect: Chlorine atoms are electron-withdrawing (

), which increases the acidity of the amide proton (NH), strengthening hydrogen bonding with the receptor. -

Steric Effect: Substitution at the ortho (2,6) position often reduces activity due to steric clash with the D1 protein pocket, specifically interfering with the planar conformation required for binding.

-

-

Lipophilicity: High lipophilicity (LogP) is essential for traversing the thylakoid membrane.

The Amide Linker (The H-Bond Donor)

The amide bridge (-NH-CO-) is the critical pharmacophoric element.

-

Hydrogen Bonding: The amide nitrogen proton acts as a hydrogen bond donor to the hydroxyl group of Serine 264 (Ser264) in the D1 protein.

-

Methylation: Methylation of the nitrogen atom (

-methylpropanil) abolishes activity, confirming the absolute requirement for the free proton.

The Aliphatic Tail (Steric Gatekeeper)

The acyl chain determines the fit within the hydrophobic channel.

-

Chain Length: A propionyl group (3 carbons) is optimal. Acetyl (2 carbons) is often too short for optimal hydrophobic interaction, while longer chains (butyryl, valeryl) introduce steric hindrance that destabilizes the ligand-receptor complex.

Visualization: SAR Logic Map

Figure 1: Deconstruction of the Chlorinated Anilide Pharmacophore.

Part 2: Quantitative SAR (QSAR) & Computational Modeling

To rationalize the design of new analogs, we employ Hansch analysis. The inhibitory potency (

The General QSAR Equation:

| Parameter | Significance | Causality |

| Lipophilicity | Drives transport across the thylakoid membrane to the binding site. | |

| Parabolic Limit | Activity peaks at an optimal LogP; excessive lipophilicity leads to entrapment in non-target lipid phases. | |

| Electronic | Electron-withdrawing groups on the ring increase the acidity of the NH group, strengthening the H-bond with Ser264. |

Part 3: Experimental Protocols (Self-Validating Systems)

A. Synthesis: The Schotten-Baumann Protocol

This protocol utilizes a biphasic system to synthesize propanil analogues efficiently. The use of a base neutralizes the HCl by-product, driving the equilibrium forward.

Reagents:

-

3,4-Dichloroaniline (1.0 eq)

-

Propionyl Chloride (1.1 eq)

-

Sodium Hydroxide (10% aqueous solution)[1]

-

Dichloromethane (DCM)

Workflow:

-

Dissolution: Dissolve 3,4-dichloroaniline in DCM in a round-bottom flask.

-

Biphasic Setup: Add the 10% NaOH solution. The mixture will form two layers.

-

Addition: Cool to 0°C. Add Propionyl Chloride dropwise with vigorous stirring. Critical: The reaction is exothermic; cooling prevents side reactions.

-

Reaction: Stir at room temperature for 2 hours.

-

Workup: Separate the organic layer.[2][3] Wash with 1M HCl (to remove unreacted amine), then water, then brine.

-

Purification: Dry over anhydrous

, filter, and rotary evaporate. Recrystallize from ethanol/water.

B. Bioassay: The Hill Reaction (DCPIP Reduction)

This assay measures the rate of electron transport in isolated chloroplasts.[2][4][5] It is self-validating: if the control (no herbicide) does not turn colorless, the chloroplasts are inactive.

Mechanism: DCPIP (2,6-dichlorophenolindophenol) acts as an artificial electron acceptor, intercepting electrons after PSII.

-

Oxidized DCPIP: Blue (

high) -

Reduced DCPIP: Colorless (

low) -

Inhibition: In the presence of propanil, DCPIP remains blue.

Visualization: Hill Reaction Workflow

Figure 2: Experimental Workflow for Validating PSII Inhibition.

Part 4: Selectivity & Metabolism (The AAA Enzyme)

The commercial viability of propanil in rice agriculture relies entirely on metabolic selectivity.

The Mechanism: Rice (Oryza sativa) contains high levels of Aryl Acylamidase (AAA) (EC 3.5.1.13). This enzyme rapidly hydrolyzes the amide bond of propanil.

-

Products: 3,4-Dichloroaniline (Non-toxic) + Propionic Acid.[6][7][8]

-

Weed Susceptibility: Barnyard grass (Echinochloa crus-galli) possesses low levels of AAA, leading to lethal accumulation of propanil in the thylakoids.

Resistance Warning: Repeated use has selected for Echinochloa biotypes with elevated AAA activity, conferring metabolic resistance.

Visualization: Metabolic Selectivity

Figure 3: Enzymatic detoxification pathway in Rice vs. Susceptible Weeds.

References

-

Mechanism of Action & D1 Binding

-

Metabolic Selectivity (Aryl Acylamidase)

-

Hill Reaction Protocol

-

Synthesis (Schotten-Baumann)

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. ocr.org.uk [ocr.org.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 5. weber.edu [weber.edu]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolically based resistance to the herbicide propanil in Echinochloa species | Weed Science | Cambridge Core [cambridge.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ableweb.org [ableweb.org]

- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 12. chemistry-reaction.com [chemistry-reaction.com]

N-(3,4-dichlorophenyl)-2-ethylbutanamide vs Propanil structural comparison

Comparative Analysis of Structural Kinetics and Metabolic Stability in Acylanilide Herbicides

Executive Summary

This technical guide provides a rigorous comparison between Propanil (3',4'-dichloropropionanilide), a widely used post-emergence herbicide, and its sterically hindered analog, N-(3,4-dichlorophenyl)-2-ethylbutanamide (referred to herein as DC-2EB ).[1]

While Propanil serves as the industry standard for controlling Echinochloa species in rice cultivation, its efficacy is compromised by the rapid evolution of hydrolytic resistance in weeds and its phytotoxicity in non-tolerant crops.[1] The analog DC-2EB represents a critical structural probe: by substituting the linear propionyl chain with a branched 2-ethylbutanoyl moiety, researchers can investigate the limits of aryl acylamidase (AAA) hydrolysis and the steric requirements of the Photosystem II (PSII) Q_B binding niche.[1]

This guide details the physicochemical divergences, synthetic pathways, and metabolic stability profiles of these two compounds, offering a roadmap for developing next-generation herbicides with resistance-breaking potential.[1]

Structural & Physicochemical Comparison

The core difference lies in the acyl chain.[1] Propanil possesses a linear three-carbon chain, whereas DC-2EB features a "swallowtail" diethyl-branched structure at the

Table 1: Physicochemical Properties[1][2]

| Property | Propanil (Standard) | DC-2EB (Analog) | Impact |

| IUPAC Name | N-(3,4-dichlorophenyl)propanamide | N-(3,4-dichlorophenyl)-2-ethylbutanamide | -- |

| CAS Number | 709-98-8 | N/A (Experimental) | -- |

| Formula | Increased hydrophobicity | ||

| Mol.[1][2] Weight | 218.08 g/mol | 260.16 g/mol | +42 Da (Steric bulk) |

| LogP (Calc) | ~3.0 | ~4.2 | Enhanced membrane penetration; higher soil adsorption |

| Secondary (Linear) | Quaternary-like (Branched) | Blocks nucleophilic attack | |

| Metabolic Fate | Rapid Hydrolysis by AAA | High Resistance to AAA | Persistent bioactivity |

Structural Logic Diagram

The following diagram illustrates the steric clash introduced by the ethyl groups in DC-2EB compared to the accessible carbonyl in Propanil.

Figure 1: Structural comparison highlighting the differential interaction with metabolic enzymes due to steric hindrance.[1]

Synthetic Protocols

Synthesis of both compounds follows a standard nucleophilic acyl substitution (Schotten-Baumann conditions).[1] The choice of solvent and base is critical to scavenge the HCl byproduct and drive the equilibrium.[1]

Reagents Required[1][4]

-

Substrate: 3,4-Dichloroaniline (3,4-DCA) [CAS: 95-76-1][1][3]

-

Acylating Agents:

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

-

Base: Triethylamine (

) or Pyridine[1]

Workflow: Synthesis of DC-2EB

Objective: Synthesize 5.0 g of N-(3,4-dichlorophenyl)-2-ethylbutanamide.

-

Preparation:

-

Dissolve 3,4-dichloroaniline (3.1 g, 19.2 mmol) in 40 mL of anhydrous DCM in a round-bottom flask under

atmosphere. -

Add Triethylamine (3.0 mL, 21.5 mmol) and cool the mixture to 0°C using an ice bath.

-

-

Acylation:

-

Add 2-ethylbutanoyl chloride (2.9 g, 21.5 mmol) dropwise over 20 minutes.

-

Note: The reaction is exothermic.[1] Maintain temperature < 5°C to prevent side reactions.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

-

-

Workup:

-

Purification:

Metabolic Stability & Mechanism

The primary failure mode of Propanil in the field is its degradation by aryl acylamidase (AAA) , an enzyme found in rice (conferring selectivity) and resistant weeds (conferring immunity).[1]

Mechanism of Resistance

AAA attacks the amide carbonyl carbon.[1] In Propanil, this carbon is exposed.[1] In DC-2EB, the two ethyl groups at the

Experimental Validation: Hydrolysis Assay

This protocol quantifies the release of 3,4-dichloroaniline (DCA), the cleavage product.[1]

Protocol:

-

Incubation: Incubate 100

of substrate (Propanil or DC-2EB) with 0.1 units of purified Aryl Acylamidase (from Pseudomonas sp. or rice extract) in Phosphate Buffer (pH 7.[1]0) at 30°C. -

Sampling: Take aliquots at t=0, 15, 30, 60, and 120 minutes.

-

Derivatization (Colorimetric):

-

Analysis: Plot Absorbance vs. Time.

Metabolic Pathway Diagram[1]

Figure 2: Enzymatic hydrolysis pathway showing the kinetic block imposed by the branched acyl group of DC-2EB.

References

-

Frear, D. S., & Still, G. G. (1968). The metabolism of 3,4-dichloropropionanilide in plants.[1] Partial purification and properties of an aryl acylamidase from rice. Phytochemistry, 7(6), 913-920.[1] Link

-

Hoagland, R. E., et al. (2004). Aryl acylamidase activity in propanil-resistant and -susceptible barnyardgrass (Echinochloa crus-galli).[1][4] Weed Science, 52(3), 442-447.[1] Link[1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4933, Propanil.[1] Link

-

Yaws, C. L. (2015). The Yaws Handbook of Vapor Pressure: Antoine Coefficients.[1] (Data for 2-ethylbutanoyl chloride). Gulf Professional Publishing.[1] Link

-

U.S. EPA (2008). Reregistration Eligibility Decision (RED) for Propanil.[1] United States Environmental Protection Agency.[1] Link

Sources

Optimization of N-Aryl-2-Ethylbutanamides: A Physicochemical & Biopharmaceutical Profiling Guide

Executive Summary

This technical guide provides a comprehensive analysis of N-aryl-2-ethylbutanamides , a structural class characterized by a sterically congested amide bond. Unlike linear fatty acid amides, the 2-ethylbutanamide moiety features a geminal diethyl substitution at the

Molecular Topology & The "Steric Umbrella" Effect

The defining feature of this scaffold is the 2-ethylbutanoyl acyl chain. At the

Mechanism of Hydrolytic Stability

The primary liability of N-aryl amides in vivo is hydrolysis by amidases (e.g., carboxylesterases) or non-specific proteolytic enzymes. The 2-ethylbutanamide scaffold mitigates this via the Steric Umbrella Effect .

-

Nucleophilic Blockade: The two ethyl wings create a hydrophobic barrier perpendicular to the carbonyl plane. This steric bulk prevents the approach of nucleophiles (water, serine residues of hydrolases) to the electrophilic carbonyl carbon.

-

Conformational Locking: The steric clash between the

-ethyl groups and the N-aryl ring forces the amide bond into a rigid conformation, often twisting the aryl ring out of planarity with the amide group. This deconjugation reduces the resonance stabilization of the ground state slightly but significantly raises the transition state energy required for tetrahedral intermediate formation during hydrolysis.

Comparative Stability Data (Predicted)

Table 1: Relative Hydrolytic Half-lives of N-Phenyl Amide Analogs (pH 7.4, 37°C)

| Acyl Chain | Structure | Relative | Mechanism of Stabilization |

| Butanamide | Linear ( | 1.0 (Baseline) | None |

| Hexanamide | Linear ( | 1.2x | Hydrophobicity only |

| 2-Methylpropanamide | Branched ( | 8-15x | Moderate steric hindrance |

| 2-Ethylbutanamide | Branched ( | >80x | High steric shielding ( |

| Pivalamide | Branched ( | >100x | Maximal steric blockade |

Technical Insight: While pivalamides (tert-butyl) are more stable, they often suffer from poor metabolic clearance ("metabolic brick"). The 2-ethylbutanamide offers a "sweet spot"—high stability against hydrolysis but retaining sites for CYP450 oxidation (

-oxidation) on the ethyl chains to prevent bioaccumulation.

Physicochemical Properties[1][2][3][4][5][6][7][8]

Lipophilicity (LogP) & Solubility

The addition of the 2-ethyl group adds significant lipophilicity compared to a linear isomer.

-

LogP Shift: Expect a

LogP of approx. +0.4 to +0.6 compared to the linear -

Solubility: The branching disrupts crystal packing efficiency compared to planar aromatic amides, potentially increasing solubility in organic solvents (e.g., DMSO, DCM) despite the higher lipophilicity. However, aqueous solubility remains low (< 50

M) without solubilizing groups on the aryl ring.

Solid-State Polymorphism

N-aryl amides are prone to polymorphism due to the competition between:

-

Intermolecular H-bonding: Amide N-H

O=C (Head-to-Tail chains). -

-

Critical Observation: In N-aryl-2-ethylbutanamides, the bulky ethyl groups often disrupt the standard "flat" sheet packing seen in acetanilides, favoring lower-density crystal forms or requiring higher energy to crystallize.

Experimental Protocols

Synthesis: Overcoming Steric Hindrance

Standard Schotten-Baumann conditions (Acid Chloride + Amine + NaOH) are often too slow for this scaffold due to the very steric shielding that makes it stable. We recommend an activated acylation protocol using a nucleophilic catalyst.

Protocol: DMAP-Catalyzed Acylation

-

Reagents:

-

2-Ethylbutanoyl chloride (1.1 equiv)

-

Substituted Aniline (1.0 equiv)

-

Triethylamine (

, 1.2 equiv) -

4-Dimethylaminopyridine (DMAP, 0.1 equiv - Critical Catalyst)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve aniline,

, and DMAP in DCM under -

Add 2-ethylbutanoyl chloride dropwise (exothermic reaction).

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Note: Linear amides react in <1 hour; this scaffold requires extended time.

-

Monitor: TLC (Hexane/EtOAc 4:1). Look for the disappearance of the aniline spot.

-

-

Workup:

-

Wash with 1M HCl (to remove unreacted amine/DMAP).

-

Wash with Sat.

(to remove acid). -

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallization from EtOH/Water is preferred over column chromatography to remove trace aniline impurities.

Physicochemical Profiling: Shake-Flask LogP (Miniaturized)

Do not rely solely on calculated LogP (cLogP) as the folding of the ethyl groups can mask hydrophobic surface area.

-

System: Octanol / Phosphate Buffer (pH 7.4).

-

Equilibration: Pre-saturate both phases for 24 hours.

-

Partitioning:

-

Dissolve 1 mg compound in 1 mL Octanol (pre-saturated).

-

Add 1 mL Buffer (pre-saturated).

-

Vortex for 60 minutes at 25°C.

-

Centrifuge at 3000 rpm for 10 mins to separate phases.

-

-

Analysis: Analyze both phases via HPLC-UV (254 nm).

Visualization of Mechanisms & Workflows

Diagram: The Steric Umbrella & Stability Mechanism

This diagram illustrates the kinetic barrier created by the ethyl groups against hydrolysis.

Caption: The "Steric Umbrella" effect: The

Diagram: Synthesis & Profiling Workflow

A decision tree for synthesizing and validating these hindered amides.

Caption: Optimized workflow for overcoming steric hindrance during synthesis and subsequent physicochemical validation.

References

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

-

Perperopoulou, F., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

-

GSK Research. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun. [Link]

-

Qiao, Y., et al. (2017).[1] Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Organic Chemistry Portal. [Link]

Sources

Technical Guide: Synthesis of 3,4-Dichloroaniline Amides

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The synthesis of 3,4-dichloroaniline (3,4-DCA) amides represents a classic challenge in nucleophilic substitution. While simple anilines react readily with acylating agents, 3,4-DCA possesses significantly reduced nucleophilicity due to the strong electron-withdrawing inductive effects (-I) of the chlorine atoms at the meta and para positions.

This guide moves beyond basic textbook protocols to address the specific kinetic barriers of 3,4-DCA. We focus on the synthesis of Propanil (

The Nucleophilicity Problem

The nitrogen lone pair in 3,4-DCA is delocalized into the aromatic ring. The chlorine substituents exacerbate this by pulling electron density away from the ring, increasing the activation energy required for the initial nucleophilic attack on a carbonyl carbon.

-

Standard Aniline pKa: ~4.6

-

3,4-Dichloroaniline pKa: ~2.97

-

Implication: Standard thermal dehydration with carboxylic acids often fails or requires scorching temperatures (>180°C), leading to degradation. Activation is mandatory.

Decision Matrix: Synthetic Pathways

The choice of method depends on scale, atom economy requirements, and available equipment.

Figure 1: Strategic decision tree for selecting the optimal amidation route based on operational constraints.

Methodology A: The Industrial Standard (Acyl Chloride)

This is the dominant method for manufacturing Propanil. It forces the reaction via a highly electrophilic acyl chloride species, overcoming the weak nucleophilicity of 3,4-DCA.

Mechanism

The reaction proceeds via an addition-elimination mechanism. The acyl chloride is sufficiently electrophilic to be attacked by the deactivated amine.

Detailed Protocol

Reagents:

-

Propionyl Chloride (1.1 eq)

-

Solvent: Toluene or Dichloromethane (DCM)

-

Base Scavenger: Triethylamine (TEA) or aqueous NaOH (Schotten-Baumann conditions)

Step-by-Step:

-

Dissolution: Dissolve 16.2 g (100 mmol) of 3,4-DCA in 100 mL of dry Toluene in a 3-neck round-bottom flask equipped with a dropping funnel and a thermometer.

-

Base Addition: Add 11.1 g (110 mmol) of Triethylamine. Cool the mixture to 0–5°C using an ice bath. Critical: Exotherm control is vital to prevent di-acylation or polymerization.

-

Acylation: Dropwise add propionyl chloride (10.2 g, 110 mmol) over 30 minutes. Maintain internal temperature <10°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Mobile phase 3:1 Hexane:EtOAc).

-

Workup: Quench with water (50 mL). Wash organic layer with 1M HCl (to remove unreacted amine) and then saturated NaHCO₃.

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/water.

Validation:

-

Yield: Expect 90–95%.

-

Melting Point: 91–93°C (Propanil standard).

Methodology B: Catalytic Direct Amidation (The Green Route)

For pharmaceutical applications or green chemistry initiatives, avoiding acid chlorides (and the associated corrosive waste) is preferred. Boric acid [B(OH)₃] catalysis allows for direct condensation between the carboxylic acid and the amine.

Mechanism: The Cyclic Transition State

Boric acid does not act as a simple Lewis acid. It forms a mixed anhydride (acyloxyboron species) that activates the carboxylic acid while simultaneously coordinating the amine, bringing the partners into proximity.

Figure 2: The catalytic cycle of Boric Acid amidation. The catalyst regenerates, making this highly atom-efficient.

Detailed Protocol

Reagents:

-

3,4-Dichloroaniline (100 mmol)

-

Propionic Acid (100 mmol)

-

Catalyst: Boric Acid (5-10 mol%)

-

Solvent: Toluene or Xylene (for azeotropic water removal)

Step-by-Step:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add 3,4-DCA (16.2 g), Propionic Acid (7.4 g), Boric Acid (0.62 g), and Toluene (150 mL).

-

Reflux: Heat to reflux (110°C). Water will begin to collect in the Dean-Stark trap.

-

Completion: Continue reflux until water evolution ceases (typically 12–24 hours). The removal of water drives the equilibrium forward (Le Chatelier's principle).

-

Workup: Cool to 60°C. If the product precipitates, filter directly. If soluble, wash with warm water to remove the boric acid catalyst (which is water-soluble).

-

Purification: Recrystallize from Toluene/Hexane.

Why this works for 3,4-DCA: The "dual activation" of the boron catalyst compensates for the poor nucleophilicity of the aniline by lowering the entropic penalty of the reaction.

Comparative Data Analysis

The following table contrasts the two primary methodologies for 3,4-DCA amidation.

| Feature | Method A: Acyl Chloride | Method B: Boric Acid Catalysis |

| Reactivity | Extremely High (Instant) | Moderate (Slow, requires heat) |

| Yield | 92 - 98% | 80 - 90% |

| Atom Economy | Poor (Generates HCl/Salt waste) | Excellent (Generates Water) |

| Purification | Requires aqueous wash/extraction | Often filtration or simple wash |

| Cost | High (Acid chlorides are expensive) | Low (Carboxylic acids are cheap) |

| Suitability | Small scale or difficult substrates | Large scale / Green manufacturing |

Safety & Toxicology (3,4-DCA Specifics)

Researchers must handle 3,4-DCA with specific precautions distinct from generic anilines.

-

Hematotoxicity: Like many chloroanilines, 3,4-DCA is a potent methemoglobinemia inducer. It oxidizes hemoglobin to methemoglobin, impairing oxygen transport.

-

Control: All handling must occur in a fume hood. Double gloving (Nitrile) is recommended.

-

-

Environmental Persistence: 3,4-DCA is a degradation product of Propanil and Diuron. It is persistent in soil and toxic to aquatic life.

-

Disposal: All aqueous washes (especially from Method A) must be treated as hazardous halogenated waste.

-

References

-

Industrial Synthesis of Propanil

- U.S. Patent 3,277,171. (1966). Process for the production of 3,4-dichloropropionanilide.

-

Boric Acid Catalysis Mechanism

- Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.

-

Green Chemistry Approaches

- Perreux, L., & Loupy, A. (2001).

-

Toxicity Profile

- PubChem Database. (n.d.). 3,4-Dichloroaniline Compound Summary.

Sources

Metabolic Fate of N-(3,4-dichlorophenyl) Amides: A Technical Assessment

Executive Summary

The N-(3,4-dichlorophenyl) amide moiety represents a critical structural scaffold in chemical biology.[1] While ubiquitous in agrochemistry (e.g., Propanil), it serves as a significant "structural alert" in pharmaceutical design.[1] The metabolic trajectory of this scaffold is dominated by a competition between hydrolytic cleavage (mediated by aryl acylamidases) and oxidative transformation (mediated by Cytochrome P450s).

This guide deconstructs the metabolic liability of this scaffold, focusing on the release of the toxicophore 3,4-dichloroaniline (3,4-DCA) and its subsequent bioactivation.[1] For drug developers, understanding this cascade is essential to mitigate risks of methemoglobinemia and nephrotoxicity during lead optimization.

Part 1: The Chemical Scaffold & Reactivity

The core structure consists of a 3,4-dichloroaniline ring acylated at the nitrogen. The metabolic fate is dictated by the electronic properties of the chlorine substituents.

-

Electronic Withdrawal: The two chlorine atoms at positions 3 and 4 are electron-withdrawing groups (EWG). This reduces the electron density on the aromatic ring, making it less susceptible to direct CYP450 aromatic hydroxylation compared to non-halogenated anilines.

-

Amide Lability: Conversely, the EWG nature of the aniline ring pulls electron density from the amide nitrogen, increasing the electrophilicity of the carbonyl carbon. This makes the amide bond more susceptible to nucleophilic attack by hydrolytic enzymes (amidases/esterases) [1].

Key Metabolic Divergence

The metabolism of this scaffold follows a bifurcated path:

-

Hydrolysis (Major): Cleavage of the amide bond to release 3,4-DCA.

-

Direct Oxidation (Minor): Hydroxylation of the alkyl chain (R-group) or the aromatic ring while the amide remains intact.

Part 2: Primary Metabolic Pathway (Hydrolysis)[1]

The rate-limiting step in the biotransformation of N-(3,4-dichlorophenyl) amides is often the enzymatic cleavage of the amide bond.

The Role of Aryl Acylamidase (AAA)

Unlike standard peptidases, Aryl Acylamidase (EC 3.5.1.13) specifically targets anilides.[2] In mammalian systems (hepatic microsomes and cytosol), this enzyme rapidly hydrolyzes the parent compound.

-

Substrate: N-(3,4-dichlorophenyl) amide (e.g., Propanil).[1]

-

Product: 3,4-Dichloroaniline (3,4-DCA) + Carboxylic Acid (e.g., Propionic acid).[1]

-

Significance: This step effectively "unlocks" the toxicity of the compound. The parent amide is often far less toxic than the free aniline metabolite [2].

Interspecies Variability

Researchers must exercise caution when selecting animal models. Rodent liver (rat/mouse) possesses high aryl acylamidase activity, rapidly converting these amides to 3,4-DCA.[1] In contrast, some human tissues may exhibit lower specific activity, potentially altering the pharmacokinetic half-life and toxicity profile compared to preclinical models [3].[1]

Part 3: Secondary Pathways & Bioactivation (The Toxicophore)

Once 3,4-DCA is released, it undergoes Phase I and Phase II metabolism.[1] This is the critical zone for toxicity.

N-Hydroxylation (The Tox Pathway)

The most dangerous pathway is the N-oxidation of 3,4-DCA, typically catalyzed by CYP2C9 and CYP1A2 in humans.

-

Reaction: 3,4-DCA

N-hydroxy-3,4-dichloroaniline.[1] -

Mechanism: The N-hydroxylamine is unstable and can auto-oxidize to a nitroso species. This species oxidizes ferrous heme (

) in hemoglobin to ferric heme (

Ring Hydroxylation

CYP450s can also hydroxylate the phenyl ring. Due to the blocking chlorines at 3 and 4, hydroxylation typically occurs at the 6-position (ortho to the amine).

-

Metabolite: 6-hydroxy-3,4-dichloroaniline.

-

Risk: This catechol-like structure can be further oxidized to reactive quinone imines, which may form adducts with cellular proteins (hepatotoxicity) [5].[1]

Phase II Conjugation (Detoxification)[1]

-

N-Acetylation: N-acetyltransferases (NAT1/NAT2) reconvert 3,4-DCA into an acetamide (re-forming a structure similar to the parent, but usually more stable and excretable).[1]

-

Glucuronidation: Direct conjugation of the N-hydroxy metabolite or the ring-hydroxyl metabolite with glucuronic acid facilitates renal excretion.

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the divergence between bioactivation (toxicity) and detoxification.

Caption: Figure 1. Metabolic divergence of N-(3,4-dichlorophenyl) amides. The central event is the hydrolytic release of 3,4-DCA, which acts as the precursor for both toxic (N-hydroxylation) and detoxified (Acetylation) species.[1]

Part 5: Experimental Protocols for Metabolite Identification

To validate the metabolic stability and identify these metabolites, a standard microsomal stability assay must be modified to distinguish between CYP-mediated and Amidase-mediated turnover.

Differential Inhibition Protocol

Objective: Determine if clearance is driven by oxidation (CYP) or hydrolysis (Amidase).

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (Mg2+, G6P, G6PDH, NADP+).[1]

-

Specific Inhibitor: Bis-p-nitrophenyl phosphate (BNPP) (Specific inhibitor of amidases/esterases).

-

General Inhibitor: 1-Aminobenzotriazole (ABT) (Pan-CYP inhibitor).

Workflow:

| Step | Action | Critical Scientific Rationale |

| 1. Prep | Prepare 3 reaction vessels: A) Control (Complete System)B) +BNPP (100 µM)C) +ABT (1 mM) | BNPP blocks hydrolysis.[1] ABT blocks oxidation. Comparing intrinsic clearance ( |

| 2. Pre-Inc | Incubate microsomes + inhibitors in Potassium Phosphate buffer (pH 7.4) for 15 min at 37°C. | Allows irreversible inhibitors (like ABT) to bind heme centers; allows BNPP to acylate serine active sites of amidases. |

| 3. Start | Add Substrate (1 µM final) and NADPH. | Low substrate concentration ensures linear kinetics ( |

| 4. Sampling | Aliquot at 0, 5, 15, 30, 60 min into acetonitrile (containing Internal Standard). | Quenches enzymatic activity and precipitates proteins. |

| 5. Analysis | Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS. | Monitor loss of parent and appearance of 3,4-DCA (MRM transition approx. 161 |

Data Interpretation Table

The following table predicts outcomes based on the dominant metabolic route.

| Observation | Dominant Enzyme | Conclusion |

| High Clearance in A, Low in B, High in C | Aryl Acylamidase | The molecule is primarily hydrolyzed.[1] High risk of 3,4-DCA release.[1] |

| High Clearance in A, High in B, Low in C | CYP450 | The molecule is primarily oxidized (likely on the R-group).[1] Amide bond is stable. |

| High Clearance in A, Low in B, Low in C | Mixed | Both pathways contribute.[1] Complex metabolite profile expected. |

Part 6: Analytical Visualization (Workflow)

Caption: Figure 2. Experimental workflow for distinguishing hydrolytic vs. oxidative clearance of N-(3,4-dichlorophenyl) amides.

References

-

Hoagland, R. E., & Graf, G. (1972).[1] An aryl acylamidase from tulip which hydrolyzes 3',4'-dichloropropionanilide.[1][3][4] Phytochemistry, 11(2), 521-527.[1] Link[1]

-

McMillan, D. C., et al. (1990).[1] Propanil metabolism in the rat: conversion to the toxic metabolite 3,4-dichloroaniline. Toxicology and Applied Pharmacology, 103(1), 90-101.[1] Link

-

European Commission. (2002). Opinion on the result of the Risk Assessment of 3,4-dichloroaniline. Scientific Committee on Toxicity, Ecotoxicity and the Environment. Link

-

Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.[1] Link[1]

-

Valentovic, M. A., et al. (1997).[1] 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. Toxicology, 118(1), 23-33.[1] Link

Sources

Methodological & Application

Application Note: Solvent Selection & Solubility Profiling for N-(3,4-dichlorophenyl)-2-ethylbutanamide

Executive Summary

This application note details the protocol for determining the solubility profile of N-(3,4-dichlorophenyl)-2-ethylbutanamide , a lipophilic amide intermediate often utilized in agrochemical and pharmaceutical synthesis.[1][2] Due to the steric bulk of the 2-ethyl group and the hydrophobicity of the 3,4-dichlorophenyl moiety, this compound exhibits poor aqueous solubility, necessitating a rigorous organic solvent screening process.[1]

This guide provides a self-validating workflow for selecting optimal solvent systems for recrystallization, reaction media, or formulation. It transitions from theoretical prediction (Hansen Solubility Parameters) to empirical determination (Gravimetric/HPLC) and thermodynamic modeling (Modified Apelblat Equation).[2]

Physicochemical Context & Theoretical Framework

Structural Analysis

The target molecule consists of three distinct functional regions that dictate its solubility:

-

3,4-Dichlorophenyl Ring: Highly lipophilic and electron-withdrawing.[1][2] Increases

- -

Amide Linkage (-NH-CO-): The sole polar region, capable of hydrogen bonding (H-bond donor via NH, acceptor via C=O).[1][2]

-

2-Ethylbutyl Chain: A branched aliphatic tail.[1][2] The steric hindrance of the ethyl branch at the

-position reduces crystal packing efficiency compared to linear analogs (e.g., Propanil), potentially enhancing solubility in non-polar solvents compared to linear isomers.[2]

Solubility Prediction (Hansen Parameters)

To minimize trial-and-error, we utilize the "Like Dissolves Like" principle quantified by Hansen Solubility Parameters (HSP).[2] The interaction radius (

-

Predicted Affinity:

Experimental Protocols

Protocol A: Rapid Qualitative Solubility Screening (Visual)

Objective: To quickly categorize solvents into "Soluble," "Sparingly Soluble," and "Insoluble" ranges to narrow down candidates for quantitative analysis.[2]

Materials:

-

Target Compound: N-(3,4-dichlorophenyl)-2-ethylbutanamide (micronized).[1][2]

-

Solvent Panel: Water, Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Toluene, DMF.[2]

-

Equipment: 4 mL glass vials, vortex mixer, ultrasonic bath.

Procedure:

-

Weigh 10 mg of the target compound into a 4 mL vial.

-

Add 100

L of the test solvent.[1] -

Vortex for 30 seconds.

-

Observation: If clear, solubility is >100 mg/mL (High).[2]

-

-

If undissolved, add solvent in 100

L increments (up to 2 mL total), vortexing and sonicating between additions. -

Calculate approximate solubility based on final volume required for clarification.[1]

Decision Logic:

-

< 10 mg/mL: Discard for reaction media; consider as anti-solvent.[1]

-

> 100 mg/mL: Good candidate for reaction solvent or stock solution.[1]

Protocol B: Quantitative Equilibrium Solubility (The "Shake-Flask" Method)

Objective: To generate precise thermodynamic data for process modeling.[1][2]

Prerequisites: HPLC method for quantification (UV detection at 254 nm is typical for chlorinated aromatics).[2]

Step-by-Step Workflow:

-

Preparation: Add excess solid N-(3,4-dichlorophenyl)-2-ethylbutanamide to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration:

-

Set temperature to 298.15 K (25°C) .

-

Stir magnetically at 400 rpm for 24 hours .

-

Self-Validation Check: Stop stirring for 1 hour. Ensure solid precipitate remains at the bottom.[1] If no solid is visible, the solution is not saturated; add more solid and repeat.

-

-

Sampling:

-

Analysis: Inject into HPLC. Calculate concentration (

) using a standard calibration curve.[2] -

Temperature Profiling (Optional but Recommended): Repeat steps 2-4 at 278.15 K, 288.15 K, 308.15 K, and 318.15 K to determine enthalpy of dissolution.

Data Analysis & Thermodynamic Modeling

For process engineering, experimental data should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (

Where

Typical Data Structure for N-Aryl Amides (Example Data for Validation):

| Solvent | Polarity | Solubility Trend (Expected) | Mechanistic Rationale |

| Water | High | < 0.001 (Mole Fraction) | Hydrophobic effect dominates; high energy cost for cavity formation.[1][2] |

| Ethanol | High | Moderate | H-bond donor (EtOH) |

| Ethyl Acetate | Medium | High | Dipole-dipole interactions; matches amide polarity without H-bond competition.[1][2] |

| Toluene | Low | Moderate/High | |

| Hexane | Low | Low | Only interacts with the aliphatic tail; insufficient to solvate the amide core.[1] |

Workflow Visualization

The following diagram outlines the decision process for selecting the optimal solvent based on the application (Reaction vs. Crystallization).

Figure 1: Decision tree for solvent selection based on solubility thresholds. High solubility solvents are preferred for reaction media, while moderate solubility solvents with strong temperature dependence are ideal for recrystallization.[2]

Safety & Handling (Specific to Chlorinated Amides)

-

Toxicity: 3,4-Dichloroaniline derivatives can be potent sensitizers and potential methemoglobinemia inducers.[1][2] All solubility experiments must be conducted in a fume hood.

-

Waste Disposal: Chlorinated organic waste must be segregated from non-chlorinated solvents to prevent regulatory violations and incineration hazards (dioxin formation).[2]

-

PPE: Nitrile gloves are generally sufficient for the solid, but Laminate film (Silver Shield) gloves are recommended when handling solutions in permeating solvents like DCM or DMF.

References

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2] CRC Press.[1] [2]

-

Jouyban, A. (2019).[2] Solubility: From Fundamental to Applications. In Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1]

-

Wang, J., et al. (2015). "Solubility and thermodynamic properties of N-(3,4-dichlorophenyl)propanamide in different pure solvents." Journal of Chemical & Engineering Data, 60(3), 886–894.[2] (Cited as structural analog reference). [2]

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1][2] The Journal of Chemical Thermodynamics, 31(1), 85-91.[2] (Primary source for Apelblat Equation methodology).[2]

Sources

Application Note: HPLC Method Development for N-(3,4-dichlorophenyl)-2-ethylbutanamide

Abstract

This guide details the strategic development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(3,4-dichlorophenyl)-2-ethylbutanamide , a lipophilic amide structurally related to the herbicide Propanil.[1] Due to the presence of a 3,4-dichlorophenyl moiety and a branched 2-ethylbutanyl chain, this analyte exhibits significant hydrophobicity and limited aqueous solubility.[1] This protocol prioritizes the resolution of the parent compound from its primary hydrolytic degradant, 3,4-dichloroaniline (3,4-DCA) .[1] The method utilizes a C18 stationary phase with an acidic acetonitrile/water gradient, ensuring robust peak shape and sensitivity.

Introduction & Analyte Chemistry

Understanding the physicochemical properties of the analyte is the prerequisite for successful chromatography.

Chemical Structure & Properties[1][2]

-

Analyte: N-(3,4-dichlorophenyl)-2-ethylbutanamide[1]

-

Molecular Core: Aniline derivative (aromatic, UV-active).[1]

-

Functional Group: Amide (Neutral at physiological pH).[1]

-

Hydrophobicity (LogP): Estimated > 3.[1]5. The addition of the ethyl-branched butyl chain makes this molecule significantly more lipophilic than its analog Propanil.[1]

-

Key Impurity: 3,4-Dichloroaniline (Hydrolysis product).[1][2][3] This is a weak base (pKa ~ 3.[1]0) and significantly more polar than the parent amide.

Detection Strategy

The 3,4-dichlorophenyl ring provides a strong chromophore.[1] While many amides are detected at 210-220 nm, the chlorinated benzene ring allows for selective detection at 245–254 nm , reducing baseline noise from organic solvents.[1]

Method Development Strategy

The development process follows a "Scouting to Optimization" workflow. Because the analyte is neutral but the potential impurity (3,4-DCA) is basic, pH control is critical to prevent peak tailing of the impurity.

Mobile Phase Selection

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol.[1] ACN has a lower viscosity (lower backpressure) and generally provides sharper peaks for chlorinated aromatics.[1]

-

Aqueous Phase: Water with 0.1% Formic Acid or 0.1% Phosphoric Acid .[1]

-

Reasoning: Acidification suppresses the ionization of residual silanols on the column and ensures the amine impurity (3,4-DCA) is protonated (or fully deprotonated at high pH, but low pH is safer for silica columns), improving peak symmetry.

-

Column Selection[5]

-

Primary Choice: C18 (Octadecylsilane), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

-

Why: The analyte is highly hydrophobic. A C18 column provides the necessary retentive surface area.

-

-

Alternative: Phenyl-Hexyl.[1]

-

Why: If the C18 fails to separate the amide from similar aromatic impurities, the pi-pi interaction of a Phenyl phase can offer orthogonal selectivity.

-

Experimental Protocol

Equipment & Reagents[1]

-

HPLC System: Quaternary pump, Autosampler, Diode Array Detector (DAD) or VWD.[1]

-

Solvents: HPLC Grade Acetonitrile, Milli-Q Water.[1]

-

Additives: Formic Acid (LC-MS grade) or Orthophosphoric acid (85%).[1]

Standard Preparation

Caution: Chlorinated anilines can be toxic.[1] Handle in a fume hood.

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of N-(3,4-dichlorophenyl)-2-ethylbutanamide into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Do not use water; the compound will precipitate).

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 ACN:Water .

-

Note: Ensure the diluent matches the starting mobile phase composition to prevent "solvent shock" and peak distortion.

-

Step 1: UV Spectral Scan

Inject the Working Standard into the DAD (or use a spectrophotometer).

-

Target: Identify

. -

Expectation: Primary band ~245-250 nm; Secondary band ~300 nm.[1]

-

Selection: Set detection to 254 nm (robust) and 210 nm (sensitive, non-selective).

Step 2: The Scouting Gradient

Run a full range gradient to determine where the analyte elutes.

| Time (min) | % Water (0.1% FA) | % ACN (0.1% FA) | Flow Rate |

| 0.0 | 95 | 5 | 1.0 mL/min |

| 20.0 | 5 | 95 | 1.0 mL/min |

| 25.0 | 5 | 95 | 1.0 mL/min |

| 25.1 | 95 | 5 | 1.0 mL/min |

| 30.0 | 95 | 5 | 1.0 mL/min |

-

Analysis:

Step 3: Optimized Method (Proposed)

Based on the predicted hydrophobicity, the analyte will likely elute late. An isocratic method at high organic strength is often most reproducible for QC.[1]

Chromatographic Conditions:

-

Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]

-

Mobile Phase: Isocratic 30% Water (0.1% H3PO4) / 70% Acetonitrile .[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 30°C (Controls viscosity and retention reproducibility).

-

Injection Volume: 10 µL.

-

Detection: 254 nm.[1]

Visualization of Workflows

Method Development Decision Tree

This diagram outlines the logical flow for optimizing the separation of the lipophilic amide.

Caption: Decision tree for optimizing HPLC conditions based on analyte retention behavior.

Validation Parameters (Acceptance Criteria)

To ensure the method is reliable (Trustworthiness), the following System Suitability Tests (SST) must be passed before routine analysis.

| Parameter | Definition | Acceptance Limit |

| Resolution (Rs) | Separation between 3,4-DCA and Parent | > 2.0 |

| Tailing Factor (T) | Symmetry of the parent peak | 0.8 < T < 1.5 |

| Precision (RSD) | Repeatability of 6 injections | < 1.0% for Area |

| LOD / LOQ | Sensitivity (S/N ratio) | LOD: S/N > 3; LOQ: S/N > 10 |

| Recovery | Accuracy of spike-recovery | 95% - 105% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peaks | Solvent mismatch | Ensure sample diluent is weaker (more water) than mobile phase, or match mobile phase exactly. |

| Drifting Retention | Temperature fluctuation | Use a column oven set to 30°C or 35°C. |

| High Backpressure | Precipitation | Check solubility.[1] If using Phosphate buffer, ensure % Organic isn't precipitating salts (keep buffer < 20mM).[1] |

| Tailing Impurity Peak | Silanol interaction | Ensure pH is acidic (pH ~3.[1]0) to protonate the aniline impurity, or use a "End-capped" column.[1] |

References

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (The authoritative text on gradient scouting and optimization).

-

U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 3,4-Dichloroaniline. (Used for impurity physicochemical properties).[1]

-

Dong, Y., et al. (2023).[1][2] Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline.... PubMed Central.[1] (Reference for chromatographic behavior of the core aromatic moiety).

Sources

- 1. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Visualization of 3,4-Dichloroaniline Derivatives on TLC Plates

Introduction: The Chromatographic Challenge of Substituted Anilines

3,4-Dichloroaniline and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and industrial dyes. Monitoring the progress of chemical reactions involving these compounds, assessing their purity, and identifying byproducts necessitates robust and reliable analytical techniques. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and indispensable tool for these purposes. However, as many of these aniline derivatives are colorless, their visualization on a TLC plate requires the use of specific staining reagents.

This comprehensive guide provides detailed application notes and protocols for the use of various TLC staining reagents tailored for the detection of 3,4-dichloroaniline derivatives. The selection of an appropriate stain is critical, as it depends on the functional groups present in the derivative, the desired sensitivity, and the need for selective or general visualization. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their TLC analysis of this important class of compounds.

The Foundational Workflow of TLC Analysis

A successful TLC analysis hinges on a systematic and well-executed workflow. The following diagram outlines the critical steps from sample preparation to visualization, forming the basis of the protocols described herein.

Selecting the Appropriate Staining Reagent

The choice of staining reagent is a critical decision in TLC analysis. For 3,4-dichloroaniline derivatives, which possess a primary aromatic amine functionality, several options are available, each with its own mechanism, advantages, and expected colorimetric response.

| Staining Reagent | Preparation Complexity | Application | Color with 3,4-Dichloroaniline Derivatives | Selectivity |

| UV Light (254 nm) | N/A | Non-destructive | Dark spots on a fluorescent background | General for UV-active compounds |

| Potassium Permanganate | Low | Dipping/Spraying | Yellow-brown spots on a purple/pink background | General for oxidizable compounds |

| Ninhydrin | Low | Dipping/Spraying + Heat | Reddish or other colored spots (not purple) | Primary/secondary amines |

| Ehrlich's Reagent | Medium | Spraying + Gentle Heat | Yellow spots | Primary aromatic amines |

| p-Anisaldehyde | Medium | Dipping/Spraying + Heat | Variable (e.g., green, blue, brown) | Nucleophilic compounds |

| Vanillin-Sulfuric Acid | Medium | Dipping/Spraying + Heat | Variable colors | Broad range of compounds |

Detailed Protocols and Mechanistic Insights

UV Visualization (254 nm): The Non-Destructive First Look

Expertise & Experience: Before any chemical treatment, it is imperative to visualize the TLC plate under short-wave UV light (254 nm). 3,4-Dichloroaniline and many of its derivatives contain an aromatic ring, which makes them UV-active. This method is non-destructive, allowing for subsequent chemical staining on the same plate. The presence of a dark spot indicates the quenching of the fluorescent indicator embedded in the silica gel by the UV-absorbing analyte.[1]

Protocol:

-

After developing and thoroughly drying the TLC plate, place it under a UV lamp in a dark environment.

-

Observe the plate under 254 nm UV light.

-

UV-active compounds will appear as dark spots against the green fluorescent background of the plate.[1]

-

Carefully circle the observed spots with a pencil to mark their positions for later reference.

Potassium Permanganate Stain: A General Oxidative Approach

Expertise & Experience: The potassium permanganate (KMnO₄) stain is a versatile and highly sensitive reagent for visualizing a wide range of organic compounds. Its mechanism relies on the oxidation of the analyte by the permanganate ion (MnO₄⁻), which is itself reduced to manganese dioxide (MnO₂).[2] This results in the formation of a yellow-brown spot on a purple or pink background. Aromatic amines are susceptible to oxidation, making this a reliable, albeit non-specific, stain for 3,4-dichloroaniline derivatives.

Protocol:

-

Reagent Preparation: Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water. Add 1.25 mL of a 10% aqueous sodium hydroxide (NaOH) solution.[3] Store the solution in a dark bottle.

-

Application: After UV visualization, dip the dried TLC plate into the permanganate solution for a few seconds using forceps.

-

Visualization: Remove the plate and allow the excess reagent to drip off. The spots will appear as yellow to brown areas on a purple background, which will fade to pink and then brown over time. Gentle heating with a heat gun can accelerate the color development for less reactive compounds.[4]

Ninhydrin Stain: Specific for Primary Amines

Expertise & Experience: Ninhydrin is a classic reagent for the detection of primary and secondary amines.[5] While it is most famously known for producing a deep purple color (Ruhemann's purple) with α-amino acids, its reaction with primary aromatic amines follows a different pathway.[6][7] Instead of the characteristic purple, a condensation reaction occurs, typically yielding reddish or other colored products.[8] This makes ninhydrin a selective stain for the primary amine group in 3,4-dichloroaniline and its derivatives where this group is unmodified.

Protocol:

-

Reagent Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or butanol. For enhanced sensitivity, 3 mL of acetic acid can be added.[8]

-

Application: Spray the dried TLC plate evenly with the ninhydrin solution or quickly dip the plate into the solution.

-

Visualization: Gently heat the plate with a heat gun until colored spots appear. For primary aromatic amines, expect reddish or other hues, not the typical purple seen with amino acids.[8]

Ehrlich's Reagent: A Confirmatory Test for Aromatic Amines

Expertise & Experience: Ehrlich's reagent, a solution of p-dimethylaminobenzaldehyde (DMAB) in acidic ethanol, is a highly specific stain for primary aromatic amines. The reaction involves the acid-catalyzed condensation of the aromatic amine with the aldehyde to form a yellow-colored imine, which is a type of Schiff base. This provides a confirmatory visualization for the primary aromatic amine moiety in 3,4-dichloroaniline and its derivatives.

Protocol:

-

Reagent Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde in a mixture of 75 mL of methanol and 25 mL of concentrated hydrochloric acid.[9]

-

Application: In a fume hood, spray the dried TLC plate with the Ehrlich's reagent.

-

Visualization: Gently warm the plate with a heat gun if necessary. Primary aromatic amines will appear as distinct yellow spots.

p-Anisaldehyde and Vanillin-Sulfuric Acid Stains: Broad-Spectrum Visualization

Expertise & Experience: Both p-anisaldehyde and vanillin are aromatic aldehydes that, in the presence of strong acid and heat, react with a wide variety of nucleophilic compounds, including amines, to produce colored products. These stains are not specific to amines but are excellent general-purpose visualizing agents that often yield a range of colors for different compounds on the same plate, which can aid in differentiation. The exact color can be highly dependent on the specific structure of the analyte.

Protocols:

-

p-Anisaldehyde Stain:

-

Reagent Preparation: Carefully add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid to 135 mL of absolute ethanol in an ice bath. To this cooled mixture, add 3.7 mL of p-anisaldehyde. Store the solution in a foil-wrapped container in the refrigerator.

-

Application: Dip the dried TLC plate into the stain or spray it evenly.

-

Visualization: Heat the plate with a heat gun until colored spots appear against a light pink background. The spots can range in color from green, blue, to brown.

-

-

Vanillin-Sulfuric Acid Stain:

-

Reagent Preparation: Dissolve 6 g of vanillin in 95 mL of 96% ethanol, then carefully add 1.5 mL of concentrated sulfuric acid.[5]

-

Application: Dip the dried TLC plate into the vanillin solution or spray the plate.

-

Visualization: Gently heat the plate with a heat gun to develop the colored spots. A wide variety of colors may be observed.

-

Conclusion: A Multi-faceted Approach to Visualization

The effective TLC analysis of 3,4-dichloroaniline derivatives relies on a systematic approach to visualization. Beginning with non-destructive UV inspection provides an initial assessment of UV-active species. For general-purpose visualization, the potassium permanganate stain offers high sensitivity. For more selective identification of the primary aromatic amine functionality, ninhydrin and, more specifically, Ehrlich's reagent are invaluable tools, yielding characteristic color changes. The broad-spectrum reactivity of p-anisaldehyde and vanillin stains can provide further differentiation through a variety of color responses. By understanding the principles and applying the detailed protocols outlined in these application notes, researchers can confidently and accurately analyze 3,4-dichloroaniline derivatives in their various applications.

References

-

Friedman, M. (1971). Mechanism of the ninhydrin reaction. II. Preparation and spectral properties of reaction products from primary aromatic amines and ninhydrin hydrate. Canadian Journal of Chemistry, 49(1), 139-142. [Link]

-

Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids. Advances in Experimental Medicine and Biology, 538, 291-304. [Link]

-

ChemicalDesk. (2011, September 4). TLC stains for amines. ChemicalDesk.Com. [Link]

-

The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. University of California, Berkeley. [Link]

-

LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Detection of aromatic amines by Ehrlich's reagent. (A) Primary aromatic...[Link]

-

ChemicalDesk. (2011, September 4). TLC stains for amines. ChemicalDesk.Com. [Link]

-

University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. [Link]

-

Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids. Advances in Experimental Medicine and Biology, 538, 291-304. [Link]

-

Sejer, D. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. Curly Arrow. [Link]

-

LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

-

Koutentis Research Group. (n.d.). Stains for Developing TLC Plates. [Link]

-

University of California, Los Angeles. (n.d.). TLC Stains. [Link]

-

Organic Chemistry. (n.d.). TLC stains. [Link]

Sources

- 1. depts.washington.edu [depts.washington.edu]

- 2. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]

- 3. chem.mst.edu [chem.mst.edu]

- 4. datapdf.com [datapdf.com]

- 5. epfl.ch [epfl.ch]

- 6. grokipedia.com [grokipedia.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Curly Arrow: Let's talk about TLCs Part 1 - Vanillin Stain [curlyarrow.blogspot.com]

- 9. Magic Formulas [chem.rochester.edu]

Troubleshooting & Optimization

Troubleshooting low solubility of N-(3,4-dichlorophenyl) amides

Introduction: The Challenge of N-(3,4-dichlorophenyl) Amide Solubility

The N-(3,4-dichlorophenyl) amide moiety is a critical pharmacophore in numerous small molecule therapeutics, particularly within the class of kinase inhibitors. While structurally integral to their biological activity, this functional group often imparts significant hydrophobicity and high crystal lattice energy, leading to poor aqueous solubility. This low solubility is a primary hurdle in drug development, impacting everything from initial in vitro screening assays to achieving adequate bioavailability in preclinical and clinical settings.

Many compounds containing this moiety are classified as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by high membrane permeability but low solubility.[1][2][3] For these molecules, the rate-limiting step for absorption is often the dissolution rate in the gastrointestinal tract.[4] Consequently, enhancing the solubility of N-(3,4-dichlorophenyl) amides is a critical objective for formulation scientists.

This guide provides a comprehensive, question-and-answer-based resource for researchers encountering solubility challenges with this class of compounds. It combines fundamental principles with actionable troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my N-(3,4-dichlorophenyl) amide compound so difficult to dissolve in aqueous buffers?

A1: The low solubility stems from two main physicochemical properties. First, the 3,4-dichlorophenyl group is highly lipophilic (hydrophobic), which disfavors interaction with water. Second, the amide group can participate in strong intermolecular hydrogen bonding, creating a stable crystal lattice that requires significant energy to break apart.[5] This combination results in a molecule that prefers to stay in its solid state rather than dissolve in water.

Q2: I'm dissolving my compound in DMSO for my cell-based assays, but I see precipitation when I add it to the aqueous culture medium. What is happening?

A2: This is a classic case of a compound exceeding its kinetic solubility .[6] You are creating a supersaturated solution when you dilute the highly concentrated DMSO stock into the aqueous medium.[7] While the compound is soluble in the DMSO, the final concentration in the mixed aqueous/DMSO system is above its thermodynamic equilibrium solubility, causing the excess compound to crash out of solution.[6][8] This can lead to inaccurate and unreliable assay results.[7]

Q3: Can I simply adjust the pH to ionize the amide and increase its solubility?